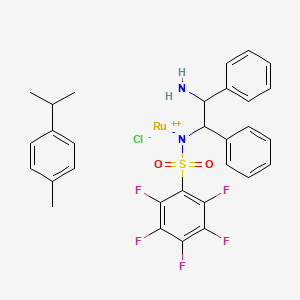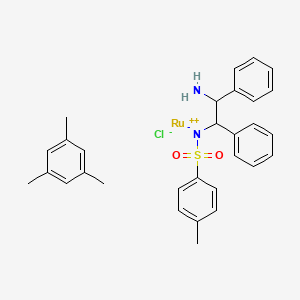![molecular formula C29H30N2O7 B12509828 {N-[(2,4-dimethoxyphenyl)methyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido}acetic acid](/img/structure/B12509828.png)
{N-[(2,4-dimethoxyphenyl)methyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-[(2,4-dimethoxyphenyl)methyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido}acetic acid is a synthetic organic molecule. It is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The compound is known for its stability and reactivity, making it a valuable tool in organic chemistry and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido}acetic acid typically involves multiple steps:
Protection of the amino group: The amino group is protected using the fluorenylmethyloxycarbonyl (Fmoc) group.
Formation of the amide bond: The protected amino acid is then coupled with using coupling reagents like HATU or EDCI in the presence of a base such as DIPEA.
Deprotection: The Fmoc group is removed using a base like piperidine, yielding the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Using large reactors to carry out the protection, coupling, and deprotection steps.
Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the compound.
Quality control: Ensuring the purity and quality of the final product through HPLC and NMR analysis.
化学反応の分析
Types of Reactions
N-[(2,4-dimethoxyphenyl)methyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido}acetic acid: undergoes several types of reactions:
Substitution reactions: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Coupling reagents: HATU, EDCI, and DCC are commonly used for amide bond formation.
Bases: DIPEA, piperidine, and triethylamine are used in various steps of the synthesis.
Solvents: DMF, DCM, and methanol are frequently used as solvents.
Major Products
The major products formed from these reactions include:
Deprotected amino acids: After removal of the Fmoc group.
Substituted derivatives: When the methoxy groups are replaced with other functional groups.
科学的研究の応用
N-[(2,4-dimethoxyphenyl)methyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido}acetic acid: has several applications in scientific research:
Peptide synthesis: Used as a building block in the synthesis of peptides and proteins.
Bioconjugation: Employed in the conjugation of peptides to other molecules for biological studies.
Drug development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.
Biochemical studies: Used in the study of enzyme-substrate interactions and protein folding.
作用機序
The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido}acetic acid involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted reactions. The compound’s stability and reactivity allow for efficient coupling and deprotection steps, facilitating the stepwise construction of peptides.
類似化合物との比較
N-[(2,4-dimethoxyphenyl)methyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido}acetic acid: can be compared with other Fmoc-protected amino acids:
Fmoc-Lys(Boc)-OH: Similar in function but with a different side chain protection.
Fmoc-Gly-OH: Lacks the side chain protection, making it less versatile.
Fmoc-Ala-OH: Similar backbone but without the dimethoxyphenyl group.
The uniqueness of N-[(2,4-dimethoxyphenyl)methyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido}acetic acid lies in its specific protective groups and the stability they confer, making it particularly useful in complex peptide synthesis.
特性
分子式 |
C29H30N2O7 |
|---|---|
分子量 |
518.6 g/mol |
IUPAC名 |
2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C29H30N2O7/c1-18(28(34)31(16-27(32)33)15-19-12-13-20(36-2)14-26(19)37-3)30-29(35)38-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-14,18,25H,15-17H2,1-3H3,(H,30,35)(H,32,33) |
InChIキー |
AWDFPJNCCCPIHR-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


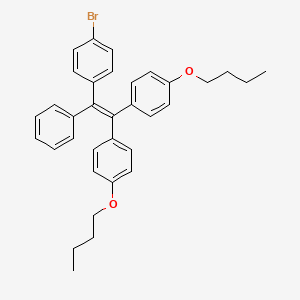
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)](/img/structure/B12509776.png)

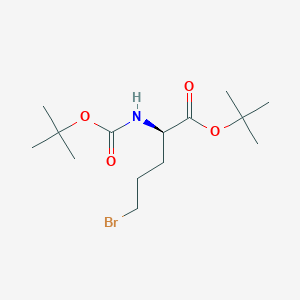
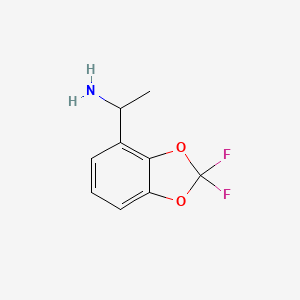
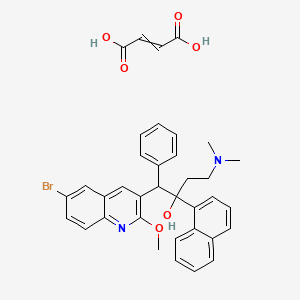
![4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile](/img/structure/B12509800.png)
![[(2-Hydroxyphenyl)amino]acetic acid](/img/structure/B12509801.png)
![2-[3-Hydroxy-5-[2-(4-hydroxyphenyl)vinyl]phenoxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B12509806.png)

![Bromo({[5-(ethoxycarbonyl)furan-2-yl]methyl})ZINC](/img/structure/B12509815.png)
